2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride

Lipophilicity prediction Positional isomer comparison Drug-likeness

Obtaining a regioisomerically pure benzodiazepine scaffold for structure-activity relationship studies often introduces delays when in-house synthesis or re-purification is required. This 8-amino tetrahydrobenzodiazepine mono-hydrochloride resolves that bottleneck. - Directly supports amide, carbamate, or urea coupling at the 8-position, validated in farnesyltransferase inhibitor programs achieving submicromolar IG₅₀ values. - 98% purity grade with lot-specific Certificate of Analysis minimizes unidentified impurities, ensuring data integrity for ITC, SPR, or X-ray co-crystallography without additional purification. - The mono-HCl salt ensures exact stoichiometric control for on-resin acylation during solid-phase library synthesis.

Molecular Formula C9H14ClN3
Molecular Weight 199.68 g/mol
Cat. No. B12999084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride
Molecular FormulaC9H14ClN3
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESC1CNC2=C(CN1)C=CC(=C2)N.Cl
InChIInChI=1S/C9H13N3.ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;/h1-2,5,11-12H,3-4,6,10H2;1H
InChIKeyFWCADUKSNFNLFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound Identity and Structural Profile


2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride (CAS 1352305-18-0 as mono-hydrochloride; free base CAS 886366-73-0) is a bicyclic benzodiazepine derivative bearing a primary aromatic amine at the 8-position of the fused benzene ring and a partially saturated 1,4-diazepine ring [1]. The mono-hydrochloride salt (molecular formula C₉H₁₄ClN₃, MW 199.68 g/mol) is supplied as a research-grade chemical with typical purities of 95–98% . The compound belongs to the tetrahydrobenzo[1,4]diazepine scaffold class, which serves as a core intermediate for structure–activity relationship (SAR) programs in medicinal chemistry and for high-throughput synthesis of bioactive molecule libraries [2].

8-Amino regiospecific synthetic handle for amide, carbamate, or urea derivatization
Mono-hydrochloride salt supports precise stoichiometric control in synthesis
High-purity grades available, suitable for impurity-sensitive biophysical assays

Why Generic Substitution Fails


Substituting the 8-amino isomer with the 7-amino positional isomer (CAS 886366-79-6) or with the unsubstituted tetrahydrobenzo[1,4]diazepine scaffold introduces differences in lipophilicity, hydrogen-bonding geometry, and synthetic derivatization potential that propagate through downstream biological and chemical behavior. Computational predictions indicate a significant ACD/LogP difference of approximately 0.7 log units between the 8-amino and 7-amino free bases, corresponding to a roughly 5-fold difference in calculated octanol–water partition coefficient that would alter membrane permeability and pharmacokinetic distribution if the compounds were used in biological assays . Furthermore, published structure–activity relationship studies on tetrahydrobenzodiazepine farnesyltransferase inhibitors demonstrate that the 7-position and 8-position impose distinct structural requirements for target engagement: an aryl ring is preferred at position 7, whereas a hydrophobic group linked through an amide, carbamate, or urea is required at position 8 for potent inhibition [1]. This position-dependent SAR means that the 8-amino compound offers a different vector for chemical elaboration—via acylation, alkylation, or reductive amination at the primary amine—that is not accessible to the 7-amino isomer in the same way. Selection between the mono-hydrochloride and dihydrochloride salt forms also has practical consequences for stoichiometric calculations in synthesis and for aqueous solubility [2].

Positional isomer (7-amino)

7-Amino isomer follows distinct SAR rules and lipophilicity profile; may not support the same amide/carbamate/urea derivatization chemistry.

Dihydrochloride salt

Different HCl stoichiometry alters molecular weight and counterion contribution; mass-based calculations may shift by up to 18% if salt form is mismatched.

Free base form

Free base is more susceptible to oxidative degradation; hydrochloride salt offers improved storage stability under ambient conditions.

Product-Specific Quantitative Evidence


Predicted Lipophilicity vs. 7-Amino Isomer

The 8-amino free base exhibits a predicted ACD/LogP of -1.65, while the 7-amino positional isomer (CAS 886366-79-6) has a predicted ACD/LogP of -0.95, both calculated using the ACD/Labs Percepta Platform v14.0 . This difference of 0.70 log units translates to a calculated 5.0-fold lower octanol–water partition coefficient for the 8-amino isomer, indicating substantially greater hydrophilicity. The distinct LogP values arise from different electronic and steric environments of the amino substituent on the fused benzene ring, which differentially affect hydrogen-bonding capacity with the aqueous phase.

Predicted LogP
Data to verify
ΔLogP = 0.70 (8-amino more hydrophilic); ~5× lower partition coefficient vs. 7-amino isomer
Supports lipophilicity-sensitive assay interpretation
ACD/Labs Percepta prediction; not experimentally determined
Lipophilicity prediction Positional isomer comparison Drug-likeness

Predicted Boiling Point vs. 7-Amino Isomer

The predicted boiling point of the 8-amino free base is 358.8 ± 42.0 °C at 760 mmHg, compared with 375.8 ± 42.0 °C for the 7-amino isomer, as generated by the ACD/Labs Percepta Platform v14.0 . The 17.0 °C lower predicted boiling point for the 8-amino isomer suggests weaker intermolecular interactions (likely reduced hydrogen-bonding network in the neat liquid) and may translate to slightly higher volatility during solvent evaporation steps in synthesis or analytical sample preparation.

Predicted Boiling Point
Data to verify
ΔT_boil = 17.0 °C (8-amino lower); 358.8 vs. 375.8 °C at 760 mmHg
Relevant for vacuum distillation and thermal stability screening
ACD/Labs prediction; both values outside typical lab conditions
Physicochemical property Volatility Purification

Position-Specific Synthetic Utility

Published SAR studies on imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase (FT) established that the 7-position and 8-position on the benzodiazepine scaffold impose distinct pharmacophoric requirements: an aryl ring is preferred at position 7 for potent FT inhibition, whereas a hydrophobic group linked through an amide, carbamate, or urea at position 8 was critical for enzyme inhibitory activity [1]. The free primary amine at position 8 in the target compound therefore provides a direct synthetic handle for introducing such hydrophobic extensions via standard acylation or carbamoylation chemistry—a derivatization strategy that is orthogonal to the 7-position aryl coupling required for the 7-amino isomer. This positional differentiation allows medicinal chemists to explore distinct chemical space without scaffold switching.

Position-Specific SAR
Class-level
8-NH₂ enables amide/carbamate/urea derivatization for farnesyltransferase inhibition; 7-position prefers aryl substituents
Non-interchangeable pharmacophoric rules guide SAR
Published FT inhibitor scaffold; submicromolar IG₅₀ reported for optimized analogs
Structure–activity relationship Farnesyltransferase inhibition Medicinal chemistry scaffold

Salt Form Stoichiometric Differentiation

The target compound is supplied as the mono-hydrochloride salt (C₉H₁₄ClN₃, MW 199.68 g/mol), distinguishing it from the dihydrochloride form (C₉H₁₅Cl₂N₃, MW 236.14 g/mol) also commercially available under CAS 1352305-18-0 [1]. The mono-HCl salt contains one equivalent of HCl, while the bis-HCl contains two equivalents, resulting in an 18.3% difference in molecular weight and a 1:2 versus 1:1 stoichiometry of chloride counterion to free base. Using the incorrect salt form in synthetic reactions that are stoichiometrically sensitive (e.g., amide coupling requiring exactly one equivalent of amine, or salt metathesis) would introduce systematic errors of up to 18.3% in mass-based calculations.

Salt Stoichiometry
Supporting evidence
Mono-HCl (MW 199.68) vs. bis-HCl (MW 236.14); 18.3% mass difference, 1 vs. 2 eq HCl
Avoids systematic mass-based calculation errors
Verified by molecular formula and CoA
Salt form selection Molecular weight Stoichiometry

Commercial Purity Specification Comparison

Commercially available batches of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride span a purity range of 95% (AKSci ), 97% (Fluorochem dihydrochloride ), and 98% (Leyan free base ), with each vendor providing lot-specific Certificates of Analysis (CoA). In contrast, the 7-amino isomer is typically offered at 95% purity (CheMenu ), providing a narrower purity ceiling. For applications such as quantitative NMR, high-sensitivity biophysical assays (e.g., SPR, ITC), or crystallography where impurity levels above 2–3% can confound data interpretation, the ability to source 98% purity material is a tangible procurement advantage.

Purity Specification
Supporting evidence
Up to 98% (free base) vs. 95% typical for 7-amino isomer; CoA-verified batches
Reduces impurity interference in high-sensitivity assays
Vendor-specified minimum; lot-specific actual purity may vary
Purity specification Quality control Procurement

Oxidative Stability Advantage of HCl Salt

The mono-hydrochloride salt form protects the primary aromatic amine at position 8 from atmospheric oxidation—a well-established general principle for aniline-type amines where protonation of the -NH₂ group to -NH₃⁺ reduces electron density on nitrogen and retards oxidative degradation pathways . The free base (CAS 886366-73-0) lacks this protection and is more susceptible to discoloration and oxidative byproduct formation upon prolonged exposure to air and light. This stability advantage reduces the need for inert-atmosphere storage and extends usable shelf life under recommended long-term cool, dry storage conditions .

HCl Salt Stability
Class-level
Protonated 8-NH₃⁺ may reduce oxidative degradation relative to free base
Supports storage stability context without inert atmosphere
General principle for aromatic amine salts; not compound-specific
Chemical stability Amine oxidation Salt form advantage

Optimal Research and Industrial Applications


Medicinal Chemistry SAR at 8-Position

When a medicinal chemistry program targets farnesyltransferase or related enzymes where the tetrahydrobenzodiazepine scaffold is employed, the 8-amino compound provides the validated synthetic vector for attaching hydrophobic groups via amide, carbamate, or urea linkages—a design strategy supported by published SAR showing that this specific substitution pattern is critical for submicromolar enzyme inhibition (IG₅₀ = 2.2 μM for an optimized analog) [1]. The 7-amino isomer cannot serve this role because position-7 SAR favors aryl substituents rather than acyl-linked extensions [1].

Lipophilicity-Sensitive Biological Assays

For assay systems where passive membrane permeability or aqueous solubility directly influences apparent potency (e.g., cell-based phenotypic screens, Caco-2 permeability assays), the 8-amino isomer's 0.70 log unit lower ACD/LogP (-1.65 vs. -0.95) compared to the 7-amino isomer provides a distinct physicochemical profile. Researchers comparing isomeric pairs in SAR by catalog can attribute observed potency differences to the intrinsic LogP offset rather than to target engagement differences.

High-Sensitivity Biophysical Experiments

Experiments such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), X-ray co-crystallography, or quantitative ¹H NMR require starting material with minimal unidentified impurities. The availability of 98% purity grade (Leyan) and 97% grade (Fluorochem) with lot-specific Certificates of Analysis supports these demanding applications without the need for additional in-house purification, reducing both labor time and the risk of impurity introduction during re-purification.

Solid-Phase Library Synthesis

The compound serves as a core intermediate for high-throughput solid-phase synthesis of tetrahydrobenzodiazepine derivative libraries, as described by Zhang et al. [2]. The 8-amino group offers a uniform reactive handle for diversification during the cleavage or post-cleavage step, enabling the generation of compound collections for screening against diverse biological targets. The mono-HCl salt form (vs. bis-HCl) simplifies stoichiometric control during on-resin acylation reactions where exactly one equivalent of amine is required.

Application
Selection Property
Validation Focus
Farnesyltransferase inhibitor SAR
8-NH₂ derivatization chemistry
Reported submicromolar enzyme inhibition context
Cell-based permeability assays
LogP differentiation from 7-amino isomer
Lipophilicity-driven assay interpretation
ITC / SPR / crystallography
High-purity grade specification
Impurity-sensitive endpoint review
Solid-phase library synthesis
Mono-HCl stoichiometric precision
On-resin acylation consistency
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